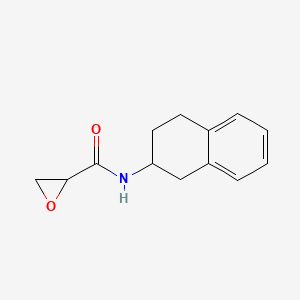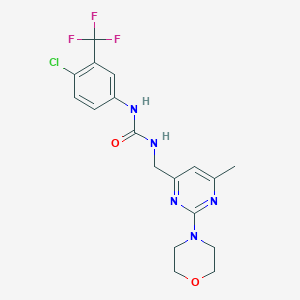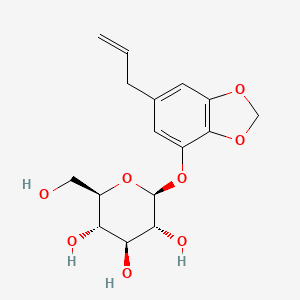![molecular formula C12H22N4O3 B2494931 6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 791600-62-9](/img/structure/B2494931.png)
6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the tetrahydropyrimidine-2,4-dione family, a class of chemicals known for their diverse chemical and physical properties. Due to the complexity and specificity of this molecule, direct studies specifically on "6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" are scarce. However, insights can be drawn from research on related tetrahydropyrimidine derivatives, which exhibit varied biological activities and chemical behaviors.
Synthesis Analysis
Synthesis approaches for tetrahydropyrimidine-2,4-diones often involve cyclization reactions of beta-ketoesters with ureas or guanidines. A specific procedure might include reacting a suitable beta-ketoester with an amine under conditions conducive to cyclization and subsequent refinement to yield the tetrahydropyrimidine dione structure. For instance, the synthesis of 3-ethoxypyrrolidine-2,5-diones from β-cyanocarboxylic acids provides a methodology that might be adaptable to synthesize the compound by choosing appropriate starting materials and conditions (Zanatta et al., 2012).
Scientific Research Applications
Chemical Structure and Properties
Studies on compounds with tetrahydropyrimidine-2,4-dione structures have focused on their chemical properties, including crystal structure analysis and hydrogen bonding patterns. For instance, El‐Brollosy et al. (2012) analyzed the crystal structure of a related tetrahydropyrimidine-2,4-dione compound, highlighting the planarity of the pyrimidine rings and the formation of hydrogen bonds between amino groups and adjacent molecules, which could influence solubility and stability (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Synthetic Applications
The synthesis of complex heterocyclic structures from similar pyrimidine diones has been explored, demonstrating the utility of these compounds as intermediates in organic synthesis. For example, Goudarziafshar et al. (2021) discussed a one-pot three-component synthesis involving a pyrimidine dione, showcasing its role in creating novel compounds with potential applications in medicinal chemistry (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Potential Biological Activities
Research into related tetrahydropyrimidine diones has also investigated their potential biological activities. Abu‐Hashem et al. (2020) synthesized novel derivatives with anti-inflammatory and analgesic properties, suggesting that modifications of the pyrimidine dione structure can lead to significant pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Optical and Nonlinear Optical Properties
Furthermore, compounds derived from pyrimidine diones have been evaluated for their optical properties, indicating potential applications in materials science. Mohan et al. (2020) conducted experimental and computational studies on bis-uracil derivatives of pyrimidine for their optical and nonlinear optical properties, highlighting their suitability for optical device fabrication (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
properties
IUPAC Name |
6-amino-5-(3-methoxypropylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3/c1-8(2)7-16-10(13)9(11(17)15-12(16)18)14-5-4-6-19-3/h8,14H,4-7,13H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAZQBCVZWKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)NCCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-[(3-methoxypropyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)

![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2494868.png)

